Cedrin
Overview
Description
Cedrin is a natural flavonoid that can be found in Cedrus deodara . It has been shown to protect PC12 cells against neurotoxicity induced by Aβ1-42 . This protective effect is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis .
Synthesis Analysis
Cedrin is a complex tricyclic sesquiterpene . The total synthesis of its ring system has been reported in several studies . The synthesis involves strategic bond cleavages .
Molecular Structure Analysis
Cedrin has the molecular formula C16H14O8 . Its molecular weight is 334.28 g/mol . The InChI of Cedrin is InChI=1S/C16H14O8/c1-5-7 (17)4-10-11 (12 (5)20)14 (22)15 (23)16 (24-10)6-2-8 (18)13 (21)9 (19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 .
Physical And Chemical Properties Analysis
Cedrin has a molecular weight of 334.28 g/mol . It is a solid substance with a storage temperature of -20°C . The quality control standard for Cedrin is >98.0% H-NMR .
Scientific Research Applications
Antibacterial Activity
Cedrin has demonstrated antibacterial effects. Researchers have explored its potential as an antimicrobial agent against various bacterial strains. Further studies are needed to elucidate its mechanism of action and optimize its use in combating bacterial infections .
Antifungal Properties
In addition to its antibacterial activity, Cedrin exhibits antifungal effects. Investigations have focused on its efficacy against fungal pathogens. Understanding its mode of action and identifying specific targets could enhance its application in antifungal therapies .
Cardioprotective Effects
Studies suggest that Cedrin may offer cardioprotective benefits. It has been investigated for its ability to protect cardiac cells against oxidative stress and apoptosis. Researchers are intrigued by its potential role in preventing cardiovascular diseases .
Neuroprotective Potential
Cedrin has been studied in the context of neuroprotection. Specifically, it shows protective effects on PC12 cells against neurotoxicity induced by amyloid β1-42. These effects are attributed to the inhibition of oxidative stress, improvement of mitochondrial function, and suppression of apoptosis .
Metabolomics Research
Cedrin finds application in metabolomics studies. Its presence in plant sources and its bioactivity make it a valuable compound for profiling and understanding metabolic pathways. Researchers use it as a reference standard in metabolomic analyses .
Phytochemical Investigations
Cedrin contributes to the rich diversity of phytochemicals found in plants. Researchers explore its biosynthesis, distribution, and ecological roles. Its unique chemical structure and potential health benefits make it an interesting subject for further investigation .
Mechanism of Action
Cedrin is a bioactive natural compound commonly found in plants such as Cedrus deodara and Pinus ayacahuite . This dihydroflavonol has been the subject of various studies due to its range of biological activities, including antibacterial, antifungal, cardioprotective, and neuroprotective properties .
Target of Action
Cedrin primarily targets PC12 cells, a line of rat pheochromocytoma cells widely used in scientific research . These cells are often used as a model for neuronal differentiation and neurotoxicity studies .
Mode of Action
Cedrin’s mode of action is related to the inhibition of oxidative stress, improvement of mitochondrial dysfunction, and suppression of apoptosis . It interacts with its targets, the PC12 cells, and induces protective effects against the neurotoxicity induced by amyloid β1-42 .
Result of Action
The molecular and cellular effects of Cedrin’s action include the reduction of reactive oxygen species overproduction, increase in the activity of superoxide dismutase, and decrease in malondialdehyde content . Additionally, Cedrin has been observed to prevent the loss of mitochondrial membrane potential and mitochondrial permeability transition pore opening in PC12 cells, and suppress elevated Caspase-3 activity, downregulated Bcl-2, and upregulated Bax .
Action Environment
Cedrin is derived from plants native to the Western Himalayas in Eastern Afghanistan, Northern Pakistan, North-Central India, South Western Tibet, and Western Nepal . The environmental factors in these regions, such as altitude, climate, and soil composition, may influence the compound’s action, efficacy, and stability.
properties
IUPAC Name |
(2R,3R)-3,5,7-trihydroxy-6-methyl-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O8/c1-5-7(17)4-10-11(12(5)20)14(22)15(23)16(24-10)6-2-8(18)13(21)9(19)3-6/h2-4,15-21,23H,1H3/t15-,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRLODDQFPZTPM-JKSUJKDBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1O)OC(C(C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(C=C1O)O[C@@H]([C@H](C2=O)O)C3=CC(=C(C(=C3)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cedrin |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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